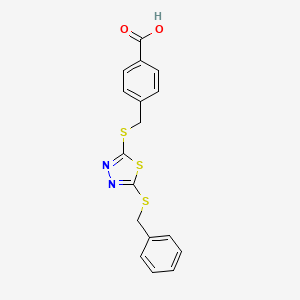
4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 4-(((5-(Benciltio)-1,3,4-tiadiazol-2-il)tio)metil)benzoico es un compuesto orgánico complejo que presenta una parte de ácido benzoico unida a un anillo de tiadiazol a través de un enlace tioéter.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 4-(((5-(Benciltio)-1,3,4-tiadiazol-2-il)tio)metil)benzoico normalmente implica varios pasos:
Formación del anillo de tiadiazol: El anillo de tiadiazol se puede sintetizar haciendo reaccionar tiosemicarbazida con disulfuro de carbono en condiciones básicas, seguido de ciclación con un electrófilo adecuado.
Formación del enlace tioéter: El grupo benciltio se introduce haciendo reaccionar el derivado de tiadiazol con cloruro de bencilo en presencia de una base como el hidróxido de sodio.
Unión al ácido benzoico: El paso final implica la reacción del intermedio de tiadiazol-tioéter con un derivado de ácido benzoico, normalmente en condiciones que facilitan la sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados de síntesis y purificación sería esencial para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la posición bencílica, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de tiadiazol o a la parte de ácido benzoico, lo que potencialmente lleva a la formación de aminas o alcoholes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos principales
Oxidación: Sulfóxidos, sulfonas
Reducción: Aminas, alcoholes
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
El Ácido 4-(((5-(Benciltio)-1,3,4-tiadiazol-2-il)tio)metil)benzoico tiene varias aplicaciones en la investigación científica:
Química medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente como agente antimicrobiano o anticancerígeno.
Ciencia de materiales: Su capacidad para formar complejos estables con metales se puede aprovechar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Síntesis orgánica:
Mecanismo De Acción
El mecanismo de acción del Ácido 4-(((5-(Benciltio)-1,3,4-tiadiazol-2-il)tio)metil)benzoico depende en gran medida de su interacción con los objetivos biológicos. El anillo de tiadiazol puede interactuar con iones metálicos, lo que potencialmente inhibe las metaloenzimas. La parte de ácido benzoico puede participar en enlaces de hidrógeno e interacciones hidrofóbicas con proteínas, afectando su función. El enlace tioéter proporciona flexibilidad, permitiendo que el compuesto adopte conformaciones que facilitan la unión a objetivos moleculares específicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-metilbenzoico: Un derivado de ácido benzoico más simple con un grupo metilo en lugar de la parte de tiadiazol-tioéter.
2-Mercaptobenzotiazol: Contiene un anillo de benzotiazol con un grupo mercapto, similar en estructura al anillo de tiadiazol.
Benciltiol: Un compuesto más simple con un grupo bencilo unido a un grupo tiol.
Singularidad
El Ácido 4-(((5-(Benciltio)-1,3,4-tiadiazol-2-il)tio)metil)benzoico es único debido a la combinación de las funcionalidades de ácido benzoico, tiadiazol y tioéter en una sola molécula. Esta combinación confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
477331-33-2 |
|---|---|
Fórmula molecular |
C17H14N2O2S3 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
4-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O2S3/c20-15(21)14-8-6-13(7-9-14)11-23-17-19-18-16(24-17)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21) |
Clave InChI |
DPWVEWPRPGBVQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)
![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B12040439.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040447.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)

![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)

![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)


